Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate
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Overview
Description
Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate is an organosulfur compound with the molecular formula C6H2Cl2FNaO2S. This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a sulfonate group attached to a benzene ring. It is primarily used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate typically involves the sulfonation of 2,4-dichloro-3-fluorobenzene. This process can be carried out using sulfur trioxide or chlorosulfonic acid under controlled conditions. The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different sulfonate or sulfinate compounds .
Scientific Research Applications
Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and antimicrobial agents.
Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate involves its interaction with various molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The presence of chlorine and fluorine atoms enhances its reactivity and selectivity in these reactions. The compound can also interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
2,4-Dichloro-1-fluorobenzene: This compound shares a similar structure but lacks the sulfonate group, making it less reactive in certain chemical reactions.
2,4-Dichlorobenzene-1-sulfonic acid: This compound has a similar sulfonate group but does not contain the fluorine atom, affecting its chemical properties and reactivity.
Uniqueness: Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate is unique due to the combination of chlorine, fluorine, and sulfonate groups on the benzene ring. This unique structure imparts specific reactivity and selectivity, making it valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C6H2Cl2FNaO2S |
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Molecular Weight |
251.04 g/mol |
IUPAC Name |
sodium;2,4-dichloro-3-fluorobenzenesulfinate |
InChI |
InChI=1S/C6H3Cl2FO2S.Na/c7-3-1-2-4(12(10)11)5(8)6(3)9;/h1-2H,(H,10,11);/q;+1/p-1 |
InChI Key |
WAXQIEMXJFADHJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)[O-])Cl)F)Cl.[Na+] |
Origin of Product |
United States |
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